2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Description
2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring with multiple functional groups, including hydroxyl and iminomethyl groups, which contribute to its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
2-(2,3-dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2)3-10(16)9(11(17)4-12)6-13-5-8(15)7-14/h6,8,14-16H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVISPXQIRGAOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC(CO)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of hydroxyl groups through oxidation reactions. The iminomethyl group is then added via a condensation reaction with an appropriate amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the iminomethyl group can produce primary or secondary amines .
Scientific Research Applications
2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl and iminomethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl acrylate: Similar in having hydroxyl groups but differs in its acrylate functionality.
(2,3-Dihydroxypropyl)bis(2-cyanethyl)amine: Shares the dihydroxypropyl group but has different amine and nitrile functionalities.
Uniqueness
What sets 2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one apart is its combination of functional groups on a cyclohexene ring, providing a unique set of chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various applications where specific reactivity is required .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
